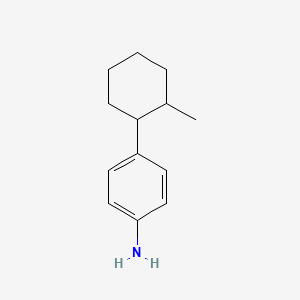
4-(2-Methylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline ring is substituted with a 2-methylcyclohexyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(2-Methylcyclohexyl)aniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methylcyclohexylbenzene followed by reduction can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also prevalent in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Conditions for electrophilic aromatic substitution often involve the use of sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(2-Methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, aniline, is a simpler aromatic amine with a wide range of applications.
N-Methylaniline: This compound is similar in structure but has a methyl group attached to the nitrogen atom.
Cyclohexylamine: Another related compound where the aniline ring is replaced with a cyclohexyl group
Uniqueness: 4-(2-Methylcyclohexyl)aniline is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
4-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h6-10,13H,2-5,14H2,1H3 |
InChI-Schlüssel |
UXTKXLJCYGHBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


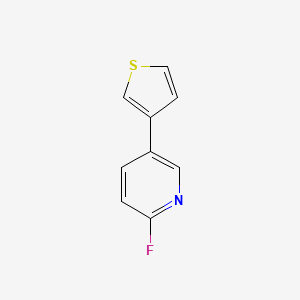
![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
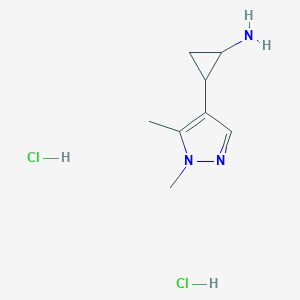
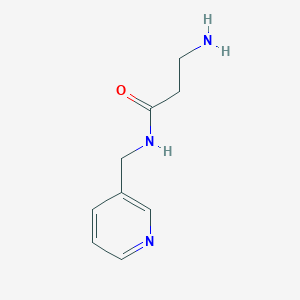
![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
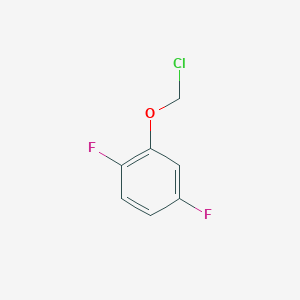
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
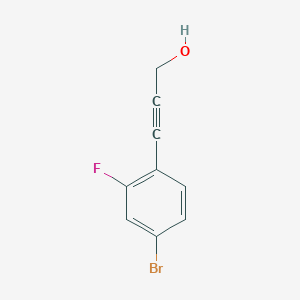
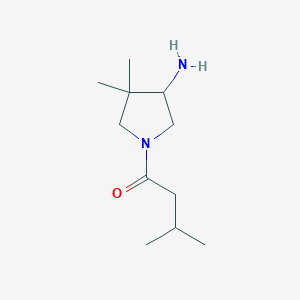
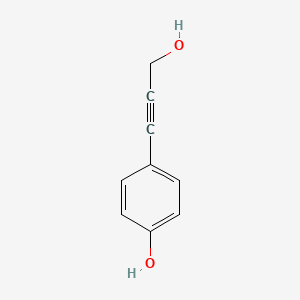
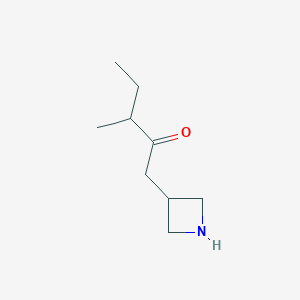
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
